4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound that has garnered interest in various scientific fields, particularly for its potential applications in medicinal chemistry. The unique structural features of this compound make it a promising candidate for drug development and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Aldol Condensation: : Initial condensation of dimethylaminobenzaldehyde and fluorobenzylacetone under basic conditions to form an intermediate chalcone.
Cyclization: : The chalcone undergoes intramolecular cyclization in the presence of a suitable catalyst to form the pyrrolopyrimidine core structure.
Oxidation and Reduction: : Oxidative and reductive steps are applied to introduce the desired functional groups at specific positions on the core structure.
Industrial Production Methods: For industrial-scale production, the synthesis route may be optimized to increase yield and reduce costs. This involves the use of bulk chemical reactors and continuous flow systems to ensure consistent quality and scalability. Key factors include the choice of solvents, reaction temperatures, and purification techniques to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups, often using reagents like hydrogen peroxide or metal-based oxidants.
Reduction: : Conversion of functional groups to less oxidized forms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Replacement of specific functional groups with others, facilitated by nucleophiles or electrophiles under appropriate conditions.
Oxidation: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: : Nucleophilic reagents like sodium methoxide or electrophilic reagents like acetyl chloride in suitable solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could result in amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a key intermediate in organic synthesis, enabling the development of complex molecular architectures through its versatile reactivity.
Biology: In biological research, the compound is used as a probe to study cellular pathways and molecular interactions due to its ability to bind selectively to certain biomolecules.
Medicine: Medicinally, the compound has potential applications in the development of therapeutic agents. Its unique structure allows for targeted interactions with biological targets, potentially leading to the discovery of new drugs for diseases such as cancer and neurological disorders.
Industry: Industrially, the compound's derivatives can be utilized in the manufacture of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. Its mechanism of action involves the modulation of these targets, leading to alterations in cellular signaling pathways and biological processes. For example, the compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other compounds with similar structures, 4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable tool in both research and practical applications.
List of Similar Compounds:4-(dimethylamino)phenyl derivatives
Fluorobenzyl-substituted pyrrolopyrimidines
Tetrahydro-pyrrolopyrimidine analogs
This article covers the essential aspects of this compound, from its synthesis and reactions to its applications and unique characteristics. Whether you are in the field of chemistry, biology, or medicine, this compound offers a wealth of opportunities for exploration and innovation.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-25(2)16-9-5-14(6-10-16)19-18-17(23-21(28)24-19)12-26(20(18)27)11-13-3-7-15(22)8-4-13/h3-10,19H,11-12H2,1-2H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGYNCBIVLNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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